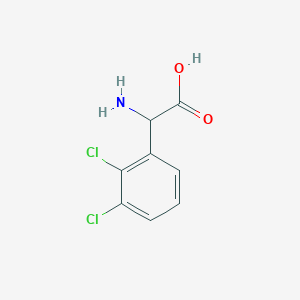

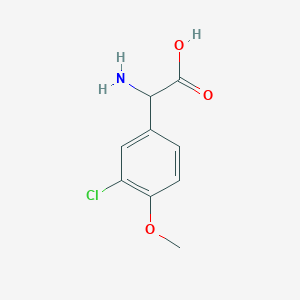

(1,3-Benzodioxol-5-ylmethyl)(2-methoxy-1-methylethyl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular formula of (1,3-Benzodioxol-5-ylmethyl)(2-methoxy-1-methylethyl)amine is C12H17NO2 . The IUPAC Standard InChI is InChI=1S/C12H17NO2/c1-3-10(13-2)6-9-4-5-11-12(7-9)15-8-14-11/h4-5,7,10,13H,3,6,8H2,1-2H3 .Physical And Chemical Properties Analysis

The molecular weight of (1,3-Benzodioxol-5-ylmethyl)(2-methoxy-1-methylethyl)amine is 207.2689 . Other physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación

Anticancer Research

Field

Medicine/Pharmacology

Methods

Synthesis of indole derivatives with the compound, followed by evaluation against various cancer cell lines using Pd-catalyzed C-N cross-coupling .

Results

Some derivatives showed IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cancer cell lines, indicating potent anticancer activity .

Tubulin Polymerization Inhibition

Field

Biochemistry

Methods

Design and synthesis of indole-based compounds, testing their interaction with tubulin .

Results

Certain derivatives caused cell cycle arrest at the S phase and induced apoptosis in cancer cells .

Biological Activity Studies

Field

Organic Chemistry

Methods

Synthesis from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine, followed by characterization and activity assays .

Results

Some compounds exhibited significant toxicity against various bacterial strains .

Drug Discovery

Field

Pharmacology

Methods

Screening artificial chemicals based on the auxin receptor TIR1, followed by synthesis of a series of acetamides .

Results

Potent lead compounds were identified for further optimization in drug development .

Antioxidant Properties

Methods

Synthesis of novel benzamide compounds and evaluation of their antioxidant capabilities .

Results

Certain derivatives displayed notable antioxidant activity, suggesting potential therapeutic applications .

Neuroprotective Effects

Field

Neuroscience

Methods

Synthesis of certain derivatives and assessment of their neuroprotective activity .

Results

Some compounds showed promise in protecting neuronal cells, indicating potential for further exploration in neuroscience applications .

This analysis highlights the versatility of (1,3-Benzodioxol-5-ylmethyl)(2-methoxy-1-methylethyl)amine in various scientific research applications, particularly in the development of anticancer and neuroprotective agents. The detailed methods and results indicate a strong potential for this compound in future pharmaceutical developments.

Prostate Cancer Treatment

Field

Medical Oncology

Methods

Synthesis of indoles bearing 3-N-fused heteroaryl moieties, followed by evaluation against prostate cancer cell lines .

Results

Compounds showed IC50 values ranging from 328 to 644 nM against LNCaP cancer cell lines, indicating potential for treatment .

Pancreatic Cancer Therapy

Field

Biomedical Research

Methods

Designing and synthesizing indole-based compounds, testing their effects on pancreatic cancer cell lines .

Results

Certain derivatives demonstrated the ability to induce cell cycle arrest and apoptosis in pancreatic cancer cells .

Acute Lymphoblastic Leukemia (ALL) Treatment

Field

Hematology

Methods

Synthesis of indoles with 3-N-fused heteroaryl groups, assessing their activity against ALL cell lines .

Results

Some derivatives showed promising activity with low IC50 values, suggesting effectiveness in ALL treatment .

Antitumor Activity in Solid Tumors

Methods

Synthesizing N-aryl-thiazol-2-amines and evaluating their growth inhibition properties on various cancer cell lines .

Results

Compounds exhibited potent growth inhibition with IC50 values generally below 5 μM, particularly against HeLa and A549 cell lines .

Cell Apoptosis Induction

Field

Cellular Biology

Methods

Conducting morphological analysis and cell cycle assessment to understand the inhibitory effects .

Results

Compound C27 was found to induce apoptosis and cause cell cycle arrests in the S-phase and G2/M-phase in HeLa cell line .

Development of Antitumor Agents

Field

Medicinal Chemistry

Methods

Structure-activity relationship studies to optimize indole-based antitumor agents .

Results

Identification of key derivatives that serve as a basis for further optimization in anticancer drug development .

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-1-methoxypropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-9(7-14-2)13-6-10-3-4-11-12(5-10)16-8-15-11/h3-5,9,13H,6-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADEAKWCDCFOHJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCC1=CC2=C(C=C1)OCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60386059 |

Source

|

| Record name | N-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-methoxypropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,3-Benzodioxol-5-ylmethyl)(2-methoxy-1-methylethyl)amine | |

CAS RN |

418780-46-8 |

Source

|

| Record name | N-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-methoxypropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.